![molecular formula C17H15ClFNO B4677493 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4677493.png)
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as Cilostazol, is a drug that is used for the treatment of peripheral arterial disease (PAD). It is a phosphodiesterase III inhibitor that works by increasing the amount of cyclic adenosine monophosphate (cAMP) in the body, which helps to dilate blood vessels and improve blood flow.
Wirkmechanismus
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone works by inhibiting the enzyme phosphodiesterase III, which is responsible for breaking down cAMP. By inhibiting this enzyme, cilostazol increases the amount of cAMP in the body, which leads to the dilation of blood vessels and improved blood flow.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve endothelial function, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce platelet aggregation and improve blood rheology.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibitors. However, it also has some limitations. It is a relatively expensive drug, which may limit its use in some experiments. It also has a short half-life, which may make it difficult to maintain therapeutic concentrations in vitro.
Zukünftige Richtungen
There are a number of future directions for research on cilostazol. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and ischemic stroke. Another area of interest is its potential use in combination with other drugs, such as antiplatelet agents or anticoagulants. Finally, there is interest in developing new analogs of cilostazol with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating a variety of medical conditions. In addition to its use in the treatment of PAD, it has also been investigated for its potential use in the treatment of ischemic stroke, heart failure, and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-9-6-7-11-12(8-15(21)20-17(11)10(9)2)16-13(18)4-3-5-14(16)19/h3-7,12H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTRAUZYUVERJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.